
4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidine is a basic aromatic ring structure found in many kinds of natural bio-molecules, including nucleotide bases cytosine, thymine, and uracil . The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .
Synthesis Analysis
While specific synthesis methods for “4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid” are not available, similar compounds have been synthesized using various methods. For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is synthesized by reacting sodium hydroxide solution with triethyl orthoformate in the presence of hexamethylenetetramine .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the difluoromethyl group. This group can significantly influence the parent molecule’s reactivity and lipophilicity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Pharmaceutical Research
4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid and its derivatives play a crucial role in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals. One notable application is in the synthesis of hepatitis C virus (HCV) NS5B polymerase inhibitors, where modifications to its structure have led to significant improvements in inhibitory activity. The development of 2-thienyl substituted analogues demonstrates the potential of this compound in the discovery of new antiviral drugs (Stansfield et al., 2004).
Kinase Inhibitors for Cancer Therapy
Further research into the modification of the pyrimidine core of 4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid has resulted in the creation of novel 2,4-disubstituted-5-fluoropyrimidines. These compounds have been identified as potential kinase inhibitors, a class of drugs with significant implications in cancer therapy. The development of these compounds highlights the adaptability and importance of the pyrimidine structure in medicinal chemistry (Wada et al., 2012).
Material Science and Polymer Research
In the field of material science, derivatives of 4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid have been utilized in the preparation and characterization of new thermally stable and optically active poly(ester-imide)s. This research demonstrates the compound's utility in synthesizing materials with potential applications in various industries, including electronics and aerospace, due to their thermal stability and optical properties (Mallakpour & Kowsari, 2006).
Novel Synthesis Methods
Advancements in synthesis techniques have also been reported, highlighting the versatility of 4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid in organic chemistry. A novel method for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones showcases innovative approaches to creating compounds with potential biological activities (Osyanin et al., 2014).
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c1-14-7-10-2-3(6(12)13)4(11-7)5(8)9/h2,5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQSTWOVCKCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-methoxypyrimidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2897451.png)
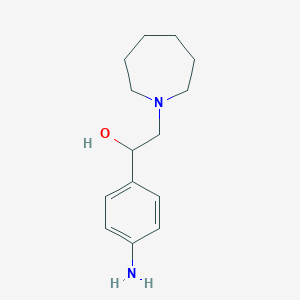
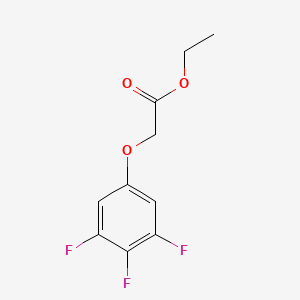
![prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2897458.png)
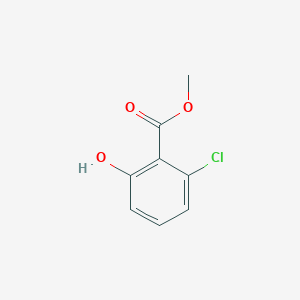
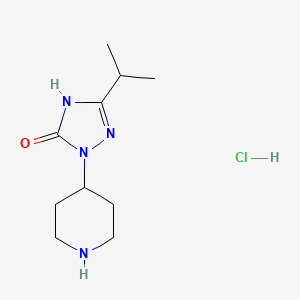
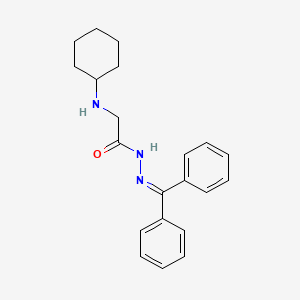
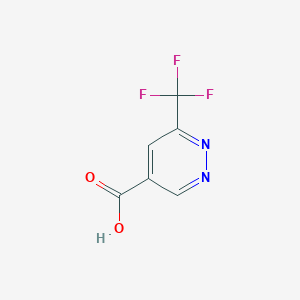
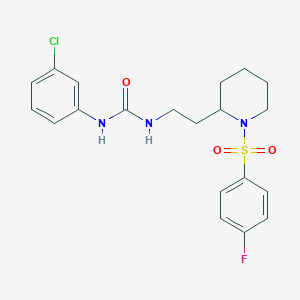
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2897469.png)
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2897471.png)
![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)
![N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide](/img/structure/B2897473.png)
![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897474.png)